

Application Note: Structural Elucidation and NMR Assignment of 5-Hexadecanol

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Compound of Interest

Compound Name: 5-Hexadecanol

CAS No.: 21078-87-5

Cat. No.: B3188393

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Abstract

This guide details the protocol for the complete structural assignment of **5-hexadecanol** (), a secondary fatty alcohol with a chiral center at position 5. While long-chain lipids often present resolution challenges due to methylene envelope overlap, this protocol utilizes specific 1D and 2D NMR strategies to distinguish the short butyl chain (C1–C4) from the longer undecyl chain (C6–C16) flanking the carbinol center.

Introduction: The Lipid Resolution Challenge

5-Hexadecanol consists of a lipophilic hydrocarbon chain interrupted by a hydroxyl group at carbon 5. Structure:

The primary analytical challenge is distinguishing the aliphatic protons of the "short side" (butyl group) from the "long side" (undecyl group). In standard 1D

¹H NMR, these signals often overlap significantly. However, the position of the hydroxyl group induces specific deshielding effects (the

, and

effects) that allow for differentiation using high-field instruments (400 MHz+) and 2D correlation spectroscopy.

Key Structural Features[1][2][3][4][5]

- Chirality: C5 is a stereocenter. In achiral solvents (e.g.,), enantiomers are magnetically equivalent.
- Asymmetry: The molecule is asymmetric, meaning the terminal methyls (C1 and C16) are chemically distinct, though they may have coincident chemical shifts.

Experimental Protocol

Sample Preparation

To ensure sharp lines and accurate chemical shifts, particularly for the hydroxyl proton, strict control of concentration and water content is required.

- Solvent: Chloroform-d (, 99.8% D) with 0.03% TMS (v/v).
- Concentration: Dissolve 10–20 mg of **5-hexadecanol** in 0.6 mL of solvent.
 - Note: High concentrations (>50 mg/mL) promote intermolecular Hydrogen bonding, shifting the OH signal downfield and broadening it.
- D2O Exchange (Optional Validation): Prepare a second tube adding 1 drop of and shaking vigorously. Disappearance of the broad singlet confirms the OH assignment.

Acquisition Parameters (Recommended)

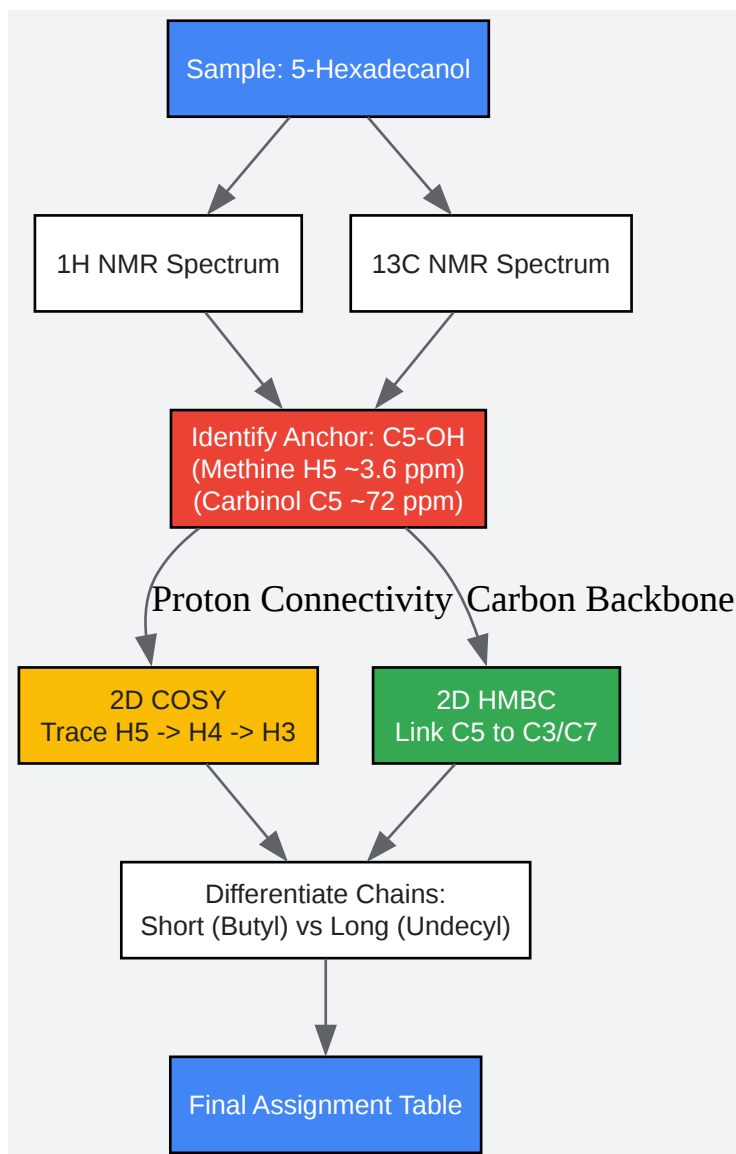
Parameter	¹ H NMR (Standard)	¹³ C NMR (Quantitative)
Pulse Sequence	zg30 (30° pulse)	zgpg30 (Power-gated decoupling)
Relaxation Delay (D1)	1.0 – 2.0 sec	2.0 – 5.0 sec (Essential for lipids)
Scans (NS)	16 – 64	1024 – 4096
Spectral Width	12 ppm (-1 to 11 ppm)	220 ppm (-10 to 210 ppm)
Temperature	298 K (25°C)	298 K (25°C)

Structural Analysis & Assignment Strategy

The assignment relies on identifying the "anchor" (C5/H5) and "walking" down the chain using correlation spectroscopy.

Workflow Diagram

The following diagram illustrates the logical flow for assigning the lipid chain, moving from the diagnostic carbinol signal outward to the terminal methyls.



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Figure 1: Strategic workflow for assigning asymmetric fatty alcohols.

Detailed Assignment

H NMR Assignment

The proton spectrum is dominated by the intense methylene envelope, but the functional group provides key diagnostic peaks.

Atom Position	Type	Shift (, ppm)	Multiplicity	Integral	Assignment Logic
H5	Methine	3.58 – 3.65	Multiplet (tt/quintet)	1H	Diagnostic Anchor. Deshielded by OH. Coupled to H4 and H6.
OH	Hydroxyl	1.5 – 2.5	Broad Singlet	1H	Variable. Disappears with shake. [1]
H4, H6	Methylene ()	1.38 – 1.50	Multiplet	4H	Diastereotopic protons adjacent to chiral center. Slightly deshielded.
H3, H7	Methylene ()	1.28 – 1.35	Multiplet	4H	Part of the "envelope" shoulder.
H2, H8–H15	Bulk	1.25	Broad Singlet (Envelope)	18H	Indistinguishable overlap ("The Lipid Hump").
H1, H16	Methyl	0.88	Triplet (Hz)	6H	Terminal methyls. Likely overlapping unless >600 MHz.

Expert Insight: The H5 methine is the starting point. In a COSY spectrum, H5 will show cross-peaks to the H4/H6 region (~1.45 ppm). The challenge is that H4 (propyl side) and H6 (undecyl side) have very similar chemical environments.

C NMR Assignment

Carbon NMR provides superior resolution for the aliphatic chain compared to proton NMR.

Atom Position	Type	Shift (, ppm)	Assignment Logic
C5	CH (Carbinol)	71.8 – 72.2	Most deshielded carbon. Unambiguous assignment.
C4, C6	()	37.5 – 37.8	Deshielded by -effect of Oxygen. C4 and C6 may appear as distinct peaks separated by <0.1 ppm.
C3, C7	()	25.6 – 25.8	Shielded by -effect of Oxygen.
C14	(-2)	31.9	Characteristic for long alkyl chains.
C15, C2	(-1)	22.7	Penultimate carbons.
C1, C16		14.1	Terminal methyls.
Bulk		29.3 – 29.7	Remaining interior methylenes (C8–C13).

Distinguishing the Chains: The butyl chain (C1-C2-C3-C4) is short enough that C1, C2, and C3 often have slightly distinct shifts compared to the "infinite" chain approximation of the C6-C16 side.

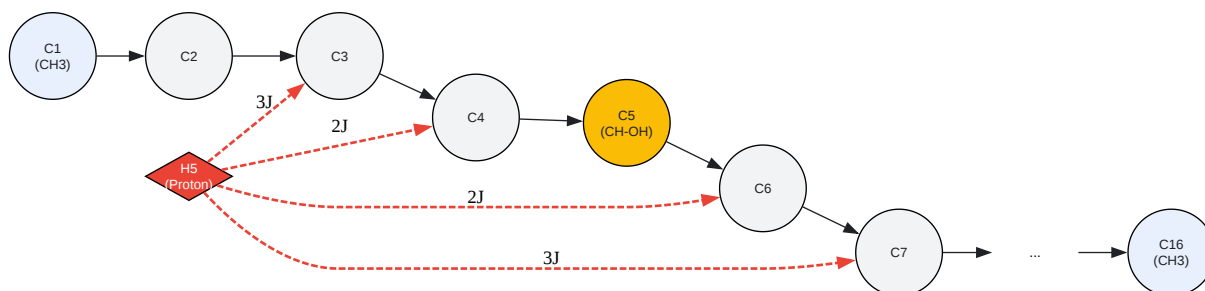
- C3 vs C7: C3 is 2 bonds from the methyl end (C1). C7 is deep in the chain. C3 is likely slightly upfield of C7 due to the proximity of the chain end.

Advanced Validation: 2D NMR Logic

To scientifically validate the distinction between the "short" (butyl) and "long" (undecyl) sides, use HMBC (Heteronuclear Multiple Bond Correlation).

The "Self-Validating" HMBC Protocol

- Target: The C5 proton (H5) at ~3.6 ppm.
- Observation: Look for long-range couplings (and) from H5.
- Correlations:
 - H5 will correlate to C4 and C6 ().
 - H5 will correlate to C3 and C7 ().
- Differentiation:
 - Trace the C3 carbon signal.^{[2][3]} If C3 correlates to a methyl group (C1) within 3 bonds (in the HMBC or TOCSY), that identifies the Butyl side.
 - The C7 carbon will correlate to further methylenes (C8, C9) which are part of the bulk envelope (29.7 ppm) and will not show an immediate correlation to a terminal methyl.



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Figure 2: HMBC connectivity map. H5 serves as the central probe to distinguish the flanking methylene groups.

References

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- To cite this document: BenchChem. [Application Note: Structural Elucidation and NMR Assignment of 5-Hexadecanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3188393/docs#application-note-structural-elucidation-and-nmr-assignment-of-5-hexadecanol>]

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